2-[(4-nitrophenyl)methylamino]acetic Acid
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Overview
Description
2-[(4-nitrophenyl)methylamino]acetic Acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amino group (-NH-) and an acetic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)methylamino]acetic Acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-nitroaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)methylamino]acetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(4-nitrophenyl)methylamino]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)methylamino]acetic Acid involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the amino and acetic acid moieties.
4-Nitroaniline: Contains the nitro and amino groups but lacks the acetic acid moiety.
Methyl 4-nitrobenzoate: Contains the nitro group and a methyl ester but lacks the amino group.
Uniqueness
2-[(4-nitrophenyl)methylamino]acetic Acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the nitro and amino groups allows for diverse chemical transformations, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
MTYVHSVHCBZXSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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